Racemic Nature vs. Enantiopure L-Form: A Critical Distinction for Achiral Target Synthesis
The target compound (CAS 1313033-09-8) is a racemic (DL) mixture, whereas the more commonly stocked analog Cbz-3-methyl-L-phenylalanine (CAS 1177441-06-3) is exclusively the (S)-enantiomer . In synthetic schemes aimed at racemic or achiral products, using the enantiopure L-form is chemically wasteful as 50% of the material has the incorrect stereochemistry, and may necessitate chiral separation steps downstream. The racemic nature of CAS 1313033-09-8 provides a direct, stoichiometrically balanced input for such applications, a key procurement consideration.
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Racemic (DL) mixture of (R)- and (S)-enantiomers |
| Comparator Or Baseline | Cbz-3-methyl-L-phenylalanine (CAS 1177441-06-3): (S)-enantiomer only |
| Quantified Difference | 50% (R)-enantiomer content present in target, absent in comparator |
| Conditions | Structural assignment by chemical identity and nomenclature |
Why This Matters
Selecting the racemic form over the enantiopure L-form prevents the introduction of unintended chiral bias, avoiding extra purification steps and cost in achiral synthesis workflows.
